molecular formula C21H20F3N5O2S B12007316 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B12007316
M. Wt: 463.5 g/mol
InChI Key: ZLIZIJLNYUBRBY-BRJLIKDPSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the thio group, and the final condensation with the hydrazide derivative. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various aryl halides. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the thio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various pathogens.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with research focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
  • 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Uniqueness

The uniqueness of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the triazole ring contributes to its broad-spectrum biological activity.

Properties

Molecular Formula

C21H20F3N5O2S

Molecular Weight

463.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H20F3N5O2S/c1-3-29-19(14-8-10-16(31-2)11-9-14)27-28-20(29)32-13-18(30)26-25-12-15-6-4-5-7-17(15)21(22,23)24/h4-12H,3,13H2,1-2H3,(H,26,30)/b25-12+

InChI Key

ZLIZIJLNYUBRBY-BRJLIKDPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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